REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[O:11][CH3:12].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C[N:28](C)C=O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[NH2:28][C:6]1[CH:7]=[C:2]([O:1][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:3]([O:11][CH3:12])=[CH:4][C:5]=1[C:8](=[O:10])[CH3:9] |f:1.2.3,6.7|
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)C(C)=O)OC
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Name
|
|
Quantity
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18.3 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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17.3 mL
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
300 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
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4.45 g
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Type
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catalyst
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Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed by distillation under the reduced pressure, and water
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Type
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ADDITION
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Details
|
was added to the residue
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate layer was dried over sodium sulfate
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Type
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CUSTOM
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Details
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Next, the solvent was removed by distillation under the reduced pressure
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Type
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DISSOLUTION
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Details
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The residue and fuming nitric acid (12.47 ml) were dissolved in acetic acid (120 ml)
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Type
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WAIT
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Details
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to proceed at room temperature for 2 hr
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Duration
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2 h
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Type
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ADDITION
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Details
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The reaction solution was neutralized at 0° C. by the addition of an aqueous sodium hydroxide solution
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Type
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EXTRACTION
|
Details
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followed by extraction with chloroform
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Type
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DRY_WITH_MATERIAL
|
Details
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The chloroform layer was then dried over sodium sulfate
|
Type
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CUSTOM
|
Details
|
Next, the solvent was removed by distillation under the reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethanol (1160 ml)
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Type
|
TEMPERATURE
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Details
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water (120 ml) with heating
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Type
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ADDITION
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Details
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Ammonium chloride (19.2 g) and zinc (101.7 g) were added
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 3 hr
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Duration
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3 h
|
Type
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FILTRATION
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Details
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The reaction solution was filtered through Celite
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Type
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WASH
|
Details
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by washing with chloroform/methanol (3/1)
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Type
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CUSTOM
|
Details
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The solvent was removed by distillation under the reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the alkaline solution was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel by development with chloroform/ethyl acetate (10/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)OCC1=CC=CC=C1)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.95 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |